2,4,5-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with three methyl groups at positions 2, 4, and 4. The sulfonamide nitrogen is linked to an 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan moiety, a bicyclic system with a partially saturated furan ring.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-13-5-7-20-18(9-13)19-12-17(6-8-21(19)26-20)23-27(24,25)22-11-15(3)14(2)10-16(22)4/h6,8,10-13,23H,5,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYONLFFDRQVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,5-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its unique structure combines a sulfonamide moiety with a tetrahydrodibenzo[b,d]furan system, which may contribute to its biological activities. This article reviews the biological activity of this compound based on diverse research findings and patents.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfonamide group attached to a complex bicyclic system, which is believed to influence its biological properties.
Antimicrobial Properties
Research indicates that sulfonamides generally exhibit antimicrobial activity. The specific compound has been studied for its efficacy against various bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to the inhibition of folic acid synthesis pathways common to sulfonamides .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties of compounds similar in structure to this compound. It has been implicated in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Cardiovascular Benefits
The compound has also shown promise in cardiovascular applications. It was noted in patent literature that it could be effective in treating conditions such as ischemic heart disease and hypertension. The proposed mechanism involves vasodilation and improvement of myocardial oxygen supply .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial activity of sulfonamides revealed that derivatives similar to the compound exhibited minimal inhibitory concentrations (MICs) effective against strains like Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzene ring can enhance activity .
Study 2: Neuroprotection in Animal Models
In an animal model for Alzheimer's disease, administration of a related sulfonamide resulted in significant improvements in cognitive function and reduced amyloid plaque formation. This suggests a potential role for the compound in neuroprotection through anti-inflammatory mechanisms .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2,4,5-trimethyl configuration enhances steric hindrance and lipophilicity compared to the mono-substituted 4-methyl analog .
- Dihydrodibenzo[b,d]furan vs. Dibenzo[b,d]furan : The partial saturation in the target compound and 4-methyl analog reduces aromaticity, which may alter π-π stacking interactions in biological systems compared to the unsaturated dibenzofuran in the 4-fluoro derivative.
2.2 Heterocyclic Variations: Thienoquinoline vs. Dibenzo[b,d]furan Systems
The compound N-(2-(Furan-2-yl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrido[3′,2′:4,5]thieno[3,2-b]quinolin-10-yl)benzenesulfonamide differs significantly in its heterocyclic architecture:
- Structure: Incorporates a thienoquinoline fused system with a pyrido-thieno-quinoline core, contrasting with the dibenzofuran in the target compound.
- Synthesis : Prepared via refluxing an amine intermediate with benzenesulfonyl chloride in pyridine (74% yield) .
- Physical Properties : High melting point (303–304°C) and distinct spectral signatures (IR: 3424 cm⁻¹ for NH; ¹H-NMR peaks for aromatic and methyl groups) .
Implications :
- The thienoquinoline system introduces extended conjugation and planar rigidity, which may enhance binding to flat biological targets (e.g., enzyme active sites) compared to the non-planar dihydrodibenzo[b,d]furan.
- Synthetic yields and conditions (e.g., pyridine solvent) for this compound suggest that similar protocols could be adapted for the target molecule with optimization.
2.3 Pharmacological and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
